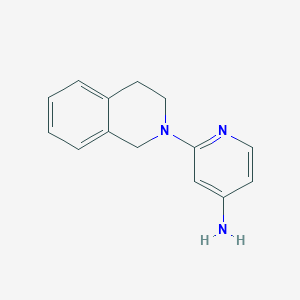
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C11H18N4O2 and its molecular weight is 238.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal and Antimicrobial Activities
A study conducted by Lv et al. (2013) synthesized novel derivatives related to the chemical structure . Their research aimed at exploring antifungal activities, finding that certain phenyl derivatives exhibit promising antifungal properties. This study's implications are significant for developing new antifungal agents, potentially offering alternatives in treating fungal infections resistant to current medications (Hong-Shui Lv, Li-Ying Wang, Xiao‐Ling Ding, Xiu-Hua Wang, Baoxiang Zhao, H. Zuo, 2013).
In another study, Kumar et al. (2012) synthesized and assessed the antimicrobial activities of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones. These compounds showed good activity comparable to standard drugs such as ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds was found to significantly enhance antimicrobial activity, highlighting the potential of structurally similar compounds for antimicrobial drug development (Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, 2012).
Chemical Synthesis and Characterization
The electrooxidation of 1-methylpyrazole led to the production of compounds including 4-methoxy-1-methylpyrazole-5-carbonitrile, demonstrating the chemical versatility and potential for generating novel compounds with varied biological activities. This process, as described by Yoshida et al. (1995), showcases the synthetic utility of pyrazole derivatives in organic chemistry, particularly in generating new molecules with potential application in drug development (Kunihisa Yoshida, Yoshimasa Toyo-oka, Kazusada Takeda, 1995).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such as theepidermal growth factor receptor (EGFR) and histamine receptors . These targets play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and immune responses.
Mode of Action
For instance, compounds targeting EGFR often inhibit the receptor’s tyrosine kinase activity, disrupting signal transduction and leading to decreased cell proliferation .
Biochemical Pathways
For example, EGFR inhibitors can affect the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , both of which are critical for cell proliferation and survival . Similarly, histamine receptor antagonists can modulate inflammatory responses by inhibiting the release of pro-inflammatory mediators .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors like molecular weight, lipophilicity, and the presence of metabolic enzymes and transporters .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an EGFR inhibitor, it could lead to reduced cell proliferation and induced apoptosis in cells where EGFR signaling is dysregulated . If it targets histamine receptors, it could result in reduced inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the local pH in different body compartments. Its stability could be influenced by storage conditions, and its efficacy could be modulated by interactions with other drugs or molecules within the body .
Future Directions
The compound has shown potential in the field of medicinal chemistry, particularly as a selective JAK1 inhibitor . It displayed enhanced antitumor activity in combination with an approved EGFR inhibitor, osimertinib, in a preclinical non-small-cell lung cancer (NSCLC) xenograft model . This suggests potential future directions in cancer treatment research.
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-13-4-6-15(7-5-13)11(16)9-8-14(2)12-10(9)17-3/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPLKDYAUFOOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B3016801.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B3016803.png)
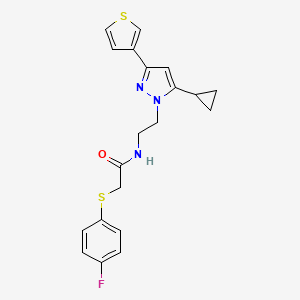
![3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B3016806.png)

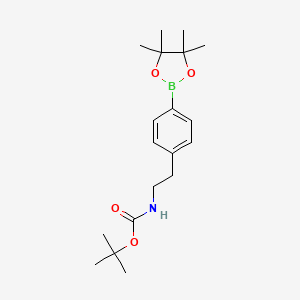
![3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B3016811.png)
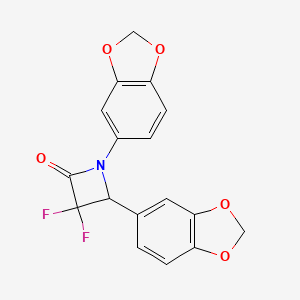

![1-(3,4-Dimethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B3016815.png)
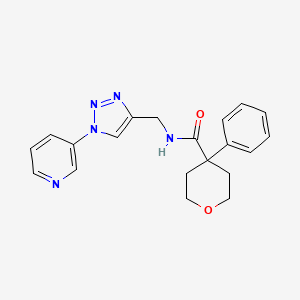
![2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B3016817.png)
![2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3016818.png)
